molecular formula C7H5FN4 B13411369 7-Fluoro-1,2,4-benzotriazin-3-amine CAS No. 74916-44-2

7-Fluoro-1,2,4-benzotriazin-3-amine

Cat. No.: B13411369
CAS No.: 74916-44-2
M. Wt: 164.14 g/mol
InChI Key: GESXCEBKIYUDJL-UHFFFAOYSA-N
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Description

7-FLUOROBENZO[E][1,2,4]TRIAZIN-3-AMINE is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of a fluorine atom in the compound enhances its chemical stability and biological activity, making it a valuable molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-FLUOROBENZO[E][1,2,4]TRIAZIN-3-AMINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-fluoroaniline with cyanogen bromide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the triazine ring .

Industrial Production Methods: Industrial production of 7-FLUOROBENZO[E][1,2,4]TRIAZIN-3-AMINE may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis and solid-phase synthesis are also explored to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 7-FLUOROBENZO[E][1,2,4]TRIAZIN-3-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-FLUOROBENZO[E][1,2,4]TRIAZIN-3-AMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-FLUOROBENZO[E][1,2,4]TRIAZIN-3-AMINE involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological molecules. This leads to the inhibition of enzyme activity or disruption of cellular processes. The triazine ring structure allows for versatile modifications, enabling the compound to target various pathways and receptors .

Comparison with Similar Compounds

Uniqueness: 7-FLUOROBENZO[E][1,2,4]TRIAZIN-3-AMINE stands out due to its unique combination of a triazine ring and a fluorine atom. This combination imparts high chemical stability, enhanced biological activity, and versatility in chemical modifications, making it a valuable compound for various applications .

Biological Activity

7-Fluoro-1,2,4-benzotriazin-3-amine is a member of the benzotriazine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antitumor agent and has been studied for its interactions with various biological systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Molecular Formula : C7H5F2N5O
Molecular Weight : 201.15 g/mol
IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon reduction. This property is crucial for its antitumor effects, as ROS can induce oxidative stress in cancer cells, leading to apoptosis. The compound's mechanism involves:

  • One-electron reduction : Produces radical intermediates that can react with cellular components.
  • Formation of oxidizing radicals : These radicals can damage DNA and other macromolecules, contributing to its cytotoxicity against tumor cells .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study demonstrated that this compound could selectively target hypoxic tumor cells, which are often resistant to conventional therapies. The cytotoxic effects were linked to the compound's ability to generate ROS in low oxygen conditions .

Antimicrobial Activity

In addition to its antitumor properties, this compound has also been evaluated for antimicrobial activity. It was found to be effective against a range of bacterial strains including:

  • Staphylococcus aureus
  • Escherichia coli

The compound's mechanism involves disrupting bacterial cell wall synthesis and function through oxidative damage .

Case Study 1: Antitumor Efficacy

A pivotal study published in the Journal of the American Chemical Society explored the antitumor efficacy of various benzotriazine derivatives including this compound. The results showed that this compound induced apoptosis in cancer cell lines via ROS generation and subsequent DNA damage. The study highlighted the potential for using this compound in hypoxia-selective cancer therapies .

Case Study 2: Antimicrobial Evaluation

Another study focused on synthesizing derivatives of benzotriazines and evaluating their antimicrobial properties. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to penetrate bacterial membranes and induce oxidative stress .

Research Findings Summary

Study FocusFindings
Antitumor ActivityInduces apoptosis in hypoxic tumor cells via ROS generation .
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli; disrupts cell wall synthesis .

Properties

CAS No.

74916-44-2

Molecular Formula

C7H5FN4

Molecular Weight

164.14 g/mol

IUPAC Name

7-fluoro-1,2,4-benzotriazin-3-amine

InChI

InChI=1S/C7H5FN4/c8-4-1-2-5-6(3-4)11-12-7(9)10-5/h1-3H,(H2,9,10,12)

InChI Key

GESXCEBKIYUDJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)N=NC(=N2)N

Origin of Product

United States

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